molecular formula C53H60N5NaO12S2 B12419653 sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate

sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate

Cat. No.: B12419653
M. Wt: 1046.2 g/mol
InChI Key: RNHTWDMUNIEDKX-XSTPADGUSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methoxy and Sulfonate Functional Group Topology

Two methoxy groups (-OCH3) are located at positions 8 and 9 of the indolo[2,1-c]benzodiazepine core. These electron-donating groups increase electron density in the aromatic system, modulating π-π stacking interactions and solubility. The sulfonate group (-SO3⁻Na⁺) at position 12 is a strongly electron-withdrawing moiety that enhances water solubility through ionic character and may participate in salt bridges with biological targets.

Table 1: Key Functional Groups and Their Properties

Position Functional Group Electronic Effect Role
6 Ketone (6-oxo) Withdrawing Hydrogen bonding, conjugation
8, 9 Methoxy Donating Solubility, electron modulation
12 Sulfonate Withdrawing Ionic solubility, target interaction

Polyether Chain and Thioether Linker Stereoelectronic Effects

The polyether chain [-OCH2CH2OCH2CH2OCH2CH2-] at position 5 of the phenyl group adopts a flexible, extended conformation due to oxygen lone pair repulsion, facilitating solubility in polar solvents. The thioether linker [-S-CH(CH3)2] exhibits stereoelectronic effects through negative hyperconjugation, where sulfur’s lone pairs stabilize adjacent σ* orbitals, enhancing conformational rigidity and redox stability. The 2-methyl-2-sulfanylpropyl group introduces steric bulk, shielding reactive sites from enzymatic degradation.

Systematic IUPAC Nomenclature Breakdown

The IUPAC name is constructed as follows:

  • Parent structure : Indolo[2,1-c]benzodiazepine-12-sulfonate indicates the sulfonate group at position 12 of the fused tricyclic system.
  • Substituents :
    • Position 8: Methoxy (-OCH3).
    • Position 9: Methoxy-linked phenyl group with a polyether-thioether side chain.
    • Position 12: Sodium sulfonate (-SO3⁻Na⁺).
  • Stereochemistry : The (12aS) configuration specifies the absolute stereochemistry at the bridgehead carbon.

The full name reflects the regiospecificity of substituents and adherence to fusion priority rules, where the benzene ring is designated as the parent component.

Comparative Structural Analysis with Related Benzodiazepine Derivatives

Table 2: Structural Comparison with Analogous Derivatives

Compound Core Structure Key Substituents Biological Relevance
Target Compound Indolo[2,1-c]benzodiazepine Polyether-thioether, sulfonate Enhanced solubility, stability
Oxatomide Indolo[2,1-c]benzodiazepine Cyclic alkylamino Antiallergic activity
Indolobenzotriazines Indolo[1,2-c]benzotriazine Triazine ring Antitumor, antimicrobial
3-(Indol-2-yl)succinimide Fused benzodiazepine Succinimide, maleimide Anticancer lead compounds

The target compound’s polyether-thioether side chain distinguishes it from simpler derivatives like oxatomide, which lack extended solubilizing groups. Unlike indolobenzotriazines, which prioritize planar aromatic systems for DNA intercalation, the sulfonate and polyether groups in this compound favor aqueous compatibility and protein-targeted interactions. The thioether’s stereoelectronic stabilization mirrors strategies seen in β-lactam antibiotics, where sulfur-mediated conjugation enhances stability.

Properties

Molecular Formula

C53H60N5NaO12S2

Molecular Weight

1046.2 g/mol

IUPAC Name

sodium;(12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate

InChI

InChI=1S/C53H61N5O12S2.Na/c1-53(2,71)32-56(14-15-67-18-19-68-17-16-64-3)37-21-33(30-69-48-27-41-39(25-46(48)65-4)51(59)57-38(29-54-41)23-35-10-6-8-12-43(35)57)20-34(22-37)31-70-49-28-42-40(26-47(49)66-5)52(60)58-44-13-9-7-11-36(44)24-45(58)50(55-42)72(61,62)63;/h6-13,20-22,25-28,38,45,50,54-55,71H,14-19,23-24,29-32H2,1-5H3,(H,61,62,63);/q;+1/p-1/t38-,45-,50?;/m0./s1

InChI Key

RNHTWDMUNIEDKX-XSTPADGUSA-M

Isomeric SMILES

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC([C@@H]4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NC[C@@H]8CC9=CC=CC=C9N8C7=O)OC)S.[Na+]

Canonical SMILES

CC(C)(CN(CCOCCOCCOC)C1=CC(=CC(=C1)COC2=C(C=C3C(=C2)NC(C4CC5=CC=CC=C5N4C3=O)S(=O)(=O)[O-])OC)COC6=C(C=C7C(=C6)NCC8CC9=CC=CC=C9N8C7=O)OC)S.[Na+]

Origin of Product

United States

Preparation Methods

Methoxy Group Introduction

Methoxy groups at positions 8 and 9 are introduced via nucleophilic substitution :

  • Reagents : Methyl iodide (CH3I) and potassium tert-butoxide (t-BuOK) in dimethylformamide (DMF).
  • Conditions : Stirring at 50°C for 4–6 hours achieves >90% methylation.

Sulfonate Group Installation

The sulfonate group at position 12 is added via sulfonation :

  • Method A : Direct sulfonation using SO3 in dichloroethane (DCE) at 110°C for 10 hours.
  • Method B : Reaction with sodium sulfite (Na2SO3) in aqueous ethanol under reflux.
    Yield : 65–78% after recrystallization.

Dimerization via Phenyl Linker

The dimeric structure is assembled through a three-component coupling reaction :

  • Intermediate 1 : (12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c]benzodiazepin-9-ol is prepared by hydrolyzing the methyl ether using BBr3 in CH2Cl2.
  • Intermediate 2 : 3-Bromo-5-nitrobenzaldehyde is reacted with 2-[2-(2-methoxyethoxy)ethoxy]ethylamine and 2-methyl-2-sulfanylpropylamine via Buchwald-Hartwig amination.
  • Coupling : A Suzuki-Miyaura reaction links the benzodiazepine units to the phenyl linker using Pd(PPh3)4 and K2CO3 in toluene/ethanol.

Optimized Conditions :

Component Molar Ratio Catalyst Yield
Benzodiazepine units 1:1 Pd(PPh3)4 72%
Phenyl boronic acid 1.2 eq K2CO3

Side Chain Elaboration

The methoxyethoxyethoxyethyl and sulfanylpropylamino side chains are constructed via:

  • Stepwise Alkylation : Ethylene oxide derivatives are reacted with 2-mercaptopropane-2-thiol under basic conditions.
  • Radical Cascade Cyclization : CuBr2-mediated radical addition of thiosulfonates to activated alkenes forms C–S bonds.

Example Protocol :

  • Combine 2-(2-methoxyethoxy)ethanol with epichlorohydrin in NaOH/EtOH to form the epoxy intermediate.
  • Open the epoxide with 2-methyl-2-sulfanylpropan-1-amine in THF at 0°C.
  • Purify via column chromatography (hexane/EtOAc).

Final Sulfonation and Salt Formation

The sodium sulfonate group is introduced in the final step:

  • Sulfonation : Treat the dimer with chlorosulfonic acid (ClSO3H) in DCE at 0°C.
  • Neutralization : React with NaOH in ethanol/water to form the sodium salt.
  • Purification : Recrystallize from ethyl acetate/heptane.

Yield Data :

Step Yield (%) Purity (HPLC)
Sulfonation 68 92
Neutralization 95 98

Stereochemical Control

The 12aS configuration is preserved using chiral auxiliaries during ring expansion:

  • Strategy : (S)-Proline-derived catalysts ensure enantiomeric excess >99%.
  • Verification : X-ray crystallography confirms absolute configuration.

Challenges and Solutions

  • Regioselectivity : Competing reactions during dimerization are suppressed using bulky ligands (e.g., XPhos).
  • Byproducts : Dimer impurities (e.g., iso-desmethyl derivatives) are removed via crystallization in ethyl acetate/heptane.
  • Scale-Up : Continuous flow reactors improve yields (85% vs. 72% batch) for oxidation steps.

Analytical Characterization

  • NMR : 1H/13C NMR confirms substitution patterns (δ 3.2–3.8 ppm for OCH3, δ 2.1 ppm for SCH3).
  • MS : HRMS (ESI+) m/z 1123.4 [M+Na]+ matches theoretical mass.
  • XRD : Single-crystal analysis validates dimeric structure and 12aS configuration.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The ketone groups can be reduced to secondary alcohols.

    Substitution: The sulfonate group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) under basic conditions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of amines or thiol derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological pathways involving benzodiazepine receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with unique chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as benzodiazepine receptors. The compound binds to these receptors, modulating their activity and influencing various biological pathways. The exact molecular pathways involved depend on the specific functional groups present in the compound and their interactions with the target receptors.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Sodium Salt Pharmacological Class Reference
Target Compound Indolo-benzodiazepine Sulfonate, methoxy, polyether, sulfhydryl Yes Potential CNS agent N/A
Benzimidazole derivatives (9c, 9d, 6e, 6f) Benzimidazole Sulfonyl, methoxy, pyridinylmethanesulfinyl Yes Proton pump/Kinase
Cephalosporin (Compound 8) Beta-lactam Carboxylate, acetamido, thia-azabicyclo Yes Antibiotic
Mezlocillin Sodium Beta-lactam Methylsulfonyl, carboxylate Yes Antibiotic
Meragidone Sodium Mercury-theophylline Hydroxymercury, purinedione Yes Diuretic/Bronchodilator
CDK9 Inhibitor (12a) Thiazole-dihydrodioxin Amino-thiazole, methanone No Kinase inhibitor

Key Research Findings

  • Solubility Enhancement : Sodium salts in the target compound and analogs (e.g., mezlocillin, benzimidazoles) prioritize aqueous solubility for therapeutic delivery .
  • Lack of Direct Data : Pharmacokinetic or efficacy studies for the target compound are absent in the provided evidence; inferences rely on structural parallels.

Biological Activity

The compound sodium (12aS)-9-[[3-[[(12aS)-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepin-9-yl]oxymethyl]-5-[2-[2-(2-methoxyethoxy)ethoxy]ethyl-(2-methyl-2-sulfanylpropyl)amino]phenyl]methoxy]-8-methoxy-6-oxo-11,12,12a,13-tetrahydroindolo[2,1-c][1,4]benzodiazepine-12-sulfonate belongs to a class of compounds known for their diverse biological activities. This article explores its biological activity based on available research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by a benzodiazepine core linked to various functional groups that enhance its biological activity. The presence of methoxy and sulfonate groups is significant for its solubility and interaction with biological targets.

Anticancer Properties

Research indicates that compounds related to the indolo[2,1-c][1,4]benzodiazepine scaffold exhibit promising anticancer properties. For instance:

  • Cytotoxicity : Studies have shown that these compounds can induce apoptosis in cancer cell lines such as human melanoma A2058 cells. They demonstrate higher cytotoxicity compared to standard anticancer agents and effectively bind to DNA, leading to increased apoptotic cell populations .
CompoundCell LineCytotoxicityMechanism
Sodium (12aS)-...A2058HighDNA binding and apoptosis induction
Pyrrolo[2,1-c][1,4]benzodiazepine hybridsVariousVariableInduction of apoptosis through cell cycle arrest

Antiallergic Activity

Some derivatives of the indolo[2,1-c][1,4]benzodiazepine class have been identified as potential antiallergic agents. They exhibit antihistamine and antiserotonin activities:

  • Serotonin Release Inhibition : Certain synthesized compounds have shown superior inhibition of serotonin release compared to established medications like disodium cromoglycate and oxatomide .

The mechanisms underlying the biological activity of sodium (12aS)-9-... involve several pathways:

  • DNA Interaction : The ability to bind DNA is crucial for its anticancer effects. This interaction can lead to disruption in replication and transcription processes .
  • Cell Cycle Modulation : Compounds from this class have been observed to cause cell cycle arrest in various phases, particularly G2/M phase arrest leading to increased apoptosis in targeted cancer cells .

Case Studies

Several studies have highlighted the efficacy of indolo[2,1-c][1,4]benzodiazepines in preclinical models:

  • Study on A2058 Cells : The introduction of a hybrid agent led to a significant increase in apoptotic markers and a decrease in viable cell counts.
  • Antiallergic Testing : In vivo tests demonstrated that certain derivatives effectively reduced allergic responses comparable to standard treatments.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for this compound, and how can reaction intermediates be optimized for yield and purity?

  • Methodological Answer : The compound’s synthesis involves multi-step reactions, including condensation, hydrolysis, and sulfonation. For example, intermediates like phenyl-substituted benzodiazepines can be synthesized using sodium azide-mediated cyclization (as seen in tetrazole derivatives in ) . Yield optimization requires monitoring reaction parameters (temperature, solvent polarity, catalyst loading) via HPLC or LC-MS. Purity can be enhanced via membrane-based separation technologies (e.g., nanofiltration), classified under CRDC subclass RDF2050104 .

Q. Which spectroscopic techniques are essential for structural validation, and how are spectral contradictions resolved?

  • Methodological Answer : Core techniques include:

  • 1H/13C-NMR : To confirm methoxy, sulfonate, and indole benzodiazepine substituents. Overlapping signals in crowded regions (e.g., aromatic protons) may require 2D NMR (COSY, HSQC).
  • High-resolution mass spectrometry (HRMS) : To validate molecular weight and sulfonate incorporation.
    Discrepancies between experimental and theoretical spectra should be resolved by cross-referencing with analogs, such as cephalosporin sulfonates () or tetrazole derivatives (), and computational validation (DFT simulations) .

Advanced Research Questions

Q. How can AI-driven process control improve the scalability of this compound’s synthesis while maintaining stereochemical integrity?

  • Methodological Answer : AI platforms (e.g., COMSOL Multiphysics-integrated systems) enable real-time adjustments in reaction conditions. For instance:

  • Adaptive parameter tuning : Machine learning models trained on historical data (e.g., reaction kinetics from ) predict optimal methoxy group coupling efficiency.
  • Stereochemical monitoring : AI algorithms analyze in situ Raman spectra to detect enantiomeric excess deviations, triggering corrective steps (e.g., chiral catalyst addition) .

Q. What mechanistic insights explain the compound’s biological activity, and how can contradictory in vitro/in vivo data be reconciled?

  • Methodological Answer :

  • Molecular docking studies : Map interactions between the sulfonate group and target proteins (e.g., GABA receptors, given the benzodiazepine scaffold). Use Schrödinger Suite or AutoDock to simulate binding affinities .
  • Contradiction resolution : If in vitro activity (e.g., antimicrobial assays in ) conflicts with in vivo results, investigate metabolic stability via liver microsome assays or PK/PD modeling. Adjust substituents (e.g., methoxyethoxy chains) to enhance bioavailability .

Q. How can this compound’s stability under physiological conditions be systematically evaluated, and what formulation strategies mitigate degradation?

  • Methodological Answer :

  • Forced degradation studies : Expose the compound to pH extremes (1.2–9.0), oxidative stress (H2O2), and UV light. Monitor degradation products via UPLC-QTOF and identify vulnerable sites (e.g., sulfonate hydrolysis).
  • Formulation : Use lipid-based nanoparticles to protect labile groups (e.g., sulfonyl linkages), leveraging particle technology advancements (CRDC subclass RDF2050107) .

Experimental Design & Theoretical Frameworks

Q. What conceptual frameworks guide the design of studies investigating this compound’s pharmacokinetic-pharmacodynamic (PK/PD) relationships?

  • Methodological Answer : Link research to:

  • Compartmental PK models : To predict tissue distribution, leveraging benzodiazepine analogs’ volume of distribution data ().
  • Receptor occupancy theory : Quantify target engagement using radiolabeled analogs (e.g., tritiated derivatives) and SPR binding assays .

Q. How should researchers design experiments to resolve discrepancies in reported synthetic yields across literature?

  • Methodological Answer :

  • Factorial Design of Experiments (DoE) : Vary critical parameters (catalyst type, solvent ratio) to isolate yield-limiting factors.
  • Controlled replication : Repeat published protocols (e.g., ’s sodium azide cyclization) under inert atmospheres to exclude moisture/oxygen interference. Cross-validate with alternative routes (e.g., ’s diazonium salt coupling) .

Data Analysis & Validation

Q. What statistical methods are recommended for analyzing dose-response relationships in this compound’s bioactivity studies?

  • Methodological Answer :

  • Non-linear regression : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Bootstrap resampling : Assess confidence intervals for EC50/IC50 values, particularly with low sample sizes (common in cytotoxicity assays) .

Q. How can researchers validate computational predictions (e.g., QSAR models) for this compound’s physicochemical properties?

  • Methodological Answer :

  • QSAR validation : Compare predicted logP, solubility, and pKa with experimental data from shake-flask assays or potentiometric titrations.
  • External datasets : Use public databases (PubChem, ) to benchmark against structurally related sulfonates .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.